(5Z)-3-allyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-allyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-allyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-allyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-allyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
(5Z)-3-allyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-3-allyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in cell proliferation, leading to anticancer effects. It can also interact with bacterial cell walls, disrupting their integrity and resulting in antimicrobial activity. The presence of the nitrophenyl group allows for the generation of reactive oxygen species, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-allyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-allyl-5-{[3-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The unique combination of the thiazolidinone ring, pyrazole moiety, and nitrophenyl group in (5Z)-3-allyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one imparts distinct biological activities that are not observed in similar compounds. The specific positioning of the nitrophenyl group plays a crucial role in its mechanism of action and overall efficacy.
Properties
Molecular Formula |
C22H16N4O3S2 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16N4O3S2/c1-2-11-24-21(27)19(31-22(24)30)13-16-14-25(17-8-4-3-5-9-17)23-20(16)15-7-6-10-18(12-15)26(28)29/h2-10,12-14H,1,11H2/b19-13- |
InChI Key |
PFSCEENUJCNDHW-UYRXBGFRSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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